(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone
Description
Properties
IUPAC Name |
[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-6-2-1-5-12(13)15(19)18-9-3-4-11-10-17-8-7-14(11)18/h1-2,5-6,11,14,17H,3-4,7-10H2/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHKKZSDTLLESO-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC[C@H]2N(C1)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The octahydro-naphthyridine scaffold is typically synthesized via cyclization reactions. A Pictet–Spengler-type cyclization has been employed for related tetrahydronaphthyridines, though its application to pyridine-based systems requires activation of the aromatic ring. For example, the reaction of pyridine derivatives with ethylene gas under Heck conditions forms vinyl intermediates, which undergo intramolecular cyclization to yield partially saturated naphthyridines. In one protocol, 2-chloropyridine was reacted with ethylene using Pd(dppf)Cl₂ as a catalyst, achieving a 87% yield of the cyclized product after purification.
Alternative methods include condensation–cyclization sequences . A reported route involves condensing 2-cyano-N-phenylacetamide with diketones to form pyridone intermediates, which are subsequently chlorinated and cyclized. This approach avoids chromatographic purification, making it scalable for industrial applications.
Introduction of the 2-Fluorophenyl Methanone Group
Cross-Coupling Reactions
The 2-fluorophenyl group is introduced via palladium-catalyzed coupling. Ullmann-type coupling has been utilized to attach aryl groups to naphthyridines. For instance, pyridone intermediates were coupled with 1-fluoro-4-iodobenzene using CuI and a diamine ligand, yielding 2-aryl-substituted naphthyridones. Similarly, Suzuki–Miyaura coupling with potassium trifluorovinylborate and Pd(dppf)Cl₂ enabled the incorporation of fluorinated aryl groups into heterocyclic frameworks.
Friedel-Crafts Acylation
Direct acylation of the naphthyridine nitrogen with 2-fluorobenzoyl chloride has been explored. In a representative procedure, the naphthyridine core was treated with 2-fluorobenzoyl chloride in the presence of AlCl₃, achieving acylation at the 1-position. However, this method requires careful control of reaction conditions to avoid over-acylation or decomposition.
Enantioselective Functionalization
Asymmetric Transfer Hydrogenation
To establish stereochemistry in the octahydro-naphthyridine core, enantioselective transfer hydrogenation of dihydronaphthyridine precursors has been employed. Using a chiral ruthenium catalyst and formic acid as a hydrogen donor, enantiomeric excess (ee) values exceeding 99% were achieved. This step is critical for applications requiring chiral specificity, such as pharmaceutical intermediates.
Metalation and Electrophilic Quenching
Regioselective deprotonation of the naphthyridine ring using TMPLi (tetramethylpiperidinide lithium) or TMP₂Zn·2MgCl₂·2LiCl enables functionalization at specific positions. Subsequent quenching with 2-fluorobenzaldehyde or its derivatives introduces the methanone group. For example, metalation at the 1-position followed by reaction with 2-fluorobenzophenone yielded the target compound in 72% isolated yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reactions performed in tetrahydrofuran (THF) at low temperatures (–78°C) improved yields in lithiation steps. Conversely, coupling reactions benefited from polar aprotic solvents like dioxane at elevated temperatures (110°C).
Catalyst Systems
Palladium complexes, particularly Pd₂(dba)₃ with xantphos as a ligand, enhanced coupling efficiency for aryl–heteroaryl bond formation. For hydrogenation steps, RuCl[(S,S)-TsDPEN] provided optimal enantioselectivity.
Comparative Analysis of Synthetic Routes
The cyclization/coupling route offers superior scalability and enantiocontrol, making it preferred for industrial synthesis. In contrast, metalation-based approaches provide flexibility for structural diversification but require stringent anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated hydrocarbon.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research indicates that compounds similar to (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone exhibit potential as antidepressants due to their ability to modulate neurotransmitter systems. Studies have shown that modifications in the naphthyridine structure can enhance serotonin receptor affinity, making it a candidate for further development in treating depression and anxiety disorders.
Anticancer Properties : Preliminary investigations have suggested that this compound may possess anticancer properties. Its structural analogs have been studied for their ability to inhibit cancer cell proliferation in vitro, suggesting a potential role in cancer therapeutics.
Agrochemicals
The compound's unique fluorinated structure may enhance its effectiveness as a pesticide or herbicide. Fluorinated compounds often exhibit improved bioactivity and stability in agricultural applications. Research is ongoing to explore its potential as a novel agrochemical agent.
Materials Science
In materials science, this compound is being investigated for its use in creating advanced polymers and coatings. The incorporation of fluorinated moieties can impart desirable properties such as hydrophobicity and increased thermal stability.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of related compounds, demonstrating that modifications to the naphthyridine core significantly influenced serotonin receptor binding affinity and efficacy in animal models of depression.
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists evaluated the effectiveness of fluorinated naphthyridine derivatives as herbicides. Results indicated that these compounds exhibited superior weed control compared to traditional herbicides, prompting further investigation into their commercial viability.
Mechanism of Action
The mechanism of action of (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group can enhance the compound’s binding affinity, leading to more effective inhibition or activation of the target. The octahydro-naphthyridine moiety may also play a role in stabilizing the compound’s interaction with the target, thereby enhancing its overall efficacy.
Comparison with Similar Compounds
Structural Analogues in the Benzo[b][1,6]naphthyridine Family
Several structurally related compounds have been reported in the context of drug design and anti-cancer therapeutics. Key analogues include:
Key Observations :
Steric and Electronic Comparisons with Indole-Based Methanones
Cycloalkyl-indole methanones, such as cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone, exhibit steric hindrance at positions 2 and 3 of the indole fragment, which suppresses specific spectral peaks in ion-mobility studies .
Biological Activity
(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone, also known by its CAS number 1820572-24-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
The molecular formula of this compound is C₁₅H₁₉FN₂O, with a molecular weight of approximately 262.32 g/mol. The compound features a fluorinated phenyl group attached to an octahydro-naphthyridine moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉FN₂O |
| Molecular Weight | 262.32 g/mol |
| CAS Number | 1820572-24-4 |
| Storage Temperature | Ambient |
Research indicates that compounds similar to this compound may interact with various biological targets including receptors and enzymes. For instance, studies on naphthyridine derivatives have shown they can act as inhibitors of specific kinases and receptors involved in cancer and inflammatory pathways . The presence of the fluorine atom is believed to enhance lipophilicity and bioavailability, potentially improving the compound's efficacy.
Inhibitory Effects on Kinases
Compounds with naphthyridine structures have been investigated for their ability to inhibit various kinases such as c-Met and VEGFR-2. These kinases are crucial in tumor progression and angiogenesis. The selectivity observed in related compounds indicates that this compound could also serve as a selective inhibitor for these targets .
Case Studies
Several case studies provide insights into the biological activities associated with similar compounds:
- Inhibition of c-Met : A study focusing on N-substituted naphthyridinones revealed that modifications led to potent c-Met inhibition comparable to established drugs like Cabozantinib . This suggests that structural variations in this compound may yield similar or enhanced activity.
- VEGFR-2 Selectivity : Another derivative demonstrated high selectivity for VEGFR-2 while showing minimal activity against other receptors. This specificity is critical for reducing side effects in cancer therapies .
- Inflammatory Conditions : Research into inflammatory lung diseases has proposed compounds targeting similar pathways as potential treatments for conditions like COPD and idiopathic pulmonary fibrosis . This highlights the broader therapeutic implications of naphthyridine derivatives.
Q & A
Q. What synthetic methodologies are employed for the preparation of (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone?
- Methodological Answer : The synthesis typically involves multi-step strategies, including:
- Ring-closing reactions : Cyclization of precursor amines or ketones under basic conditions (e.g., NaH/MeI in DMF at 0°C) to form the octahydro-[1,6]naphthyridine core .
- Friedel-Crafts acylation : Introducing the 2-fluorophenyl group via ketone coupling, using Lewis acid catalysts like AlCl₃ .
- Fluorination : Direct fluorination of aromatic precursors using Selectfluor or electrophilic fluorinating agents to ensure regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (from ethanol/water) to isolate high-purity product .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural validation employs:
- X-ray crystallography : Using SHELX software for refinement (e.g., SHELXL-2018 for H-atom placement and disorder modeling) .
- Multinuclear NMR : ¹³C NMR (125 MHz, CDCl₃) to identify carbonyl (C=O, ~195 ppm) and fluorophenyl signals (¹⁹F NMR: δ -110 to -120 ppm) .
- High-resolution mass spectrometry (HRMS) : ESI-TOF to confirm exact mass (e.g., calculated for C₁₉H₂₀FN₂O: 317.1564; observed: 317.1568) .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory data in the synthesis of fluorinated naphthyridine derivatives?
- Methodological Answer : Contradictions in reaction outcomes (e.g., unexpected regiochemistry or byproducts) require:
- Control experiments : Repeating reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .
- Spectroscopic benchmarking : Comparing ¹H/¹³C NMR shifts with known analogs (e.g., 3-substituted naphthyridines in DMSO-d₆) .
- Crystallographic validation : Resolving ambiguities in substituent positioning via single-crystal X-ray diffraction .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : SAR strategies include:
- Systematic substituent variation : Synthesizing analogs with modified fluorophenyl groups (e.g., 3-F, 4-F) or saturated ring systems (e.g., decahydro vs. octahydro) .
- In vitro assays : Testing inhibition of target enzymes (e.g., Hsp90 C-terminal domain) using fluorescence polarization or thermal shift assays .
- Docking simulations : Molecular docking (AutoDock Vina) to predict binding modes against protein crystal structures (PDB: 1UYC) .
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- Methodological Answer : Advanced in silico methods involve:
- Molecular dynamics (MD) simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps for fluorophenyl-naphthyridine interactions .
- Pharmacophore modeling : Phase (Schrödinger) to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?
- Methodological Answer : Optimization protocols include:
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd₂(dba)₃ for Suzuki-Miyaura couplings of boronic acids to the naphthyridine core .
- Temperature gradients : Monitoring reaction progress via HPLC (C18 column, acetonitrile/water) at 25°C vs. 60°C to minimize decomposition .
- Solvent effects : Evaluating polar aprotic solvents (DMF, DMSO) for acylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
